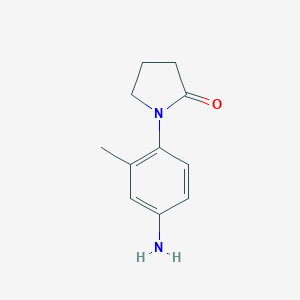

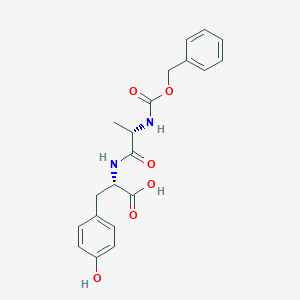

N-ethyl-4-nitrobenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-ethyl-4-nitrobenzamide and related compounds involves complex reactions, including the formation of nickel(II) complexes through the reaction with N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. Such processes are characterized by the use of Fourier transform-infrared spectroscopy, elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry, highlighting the compound's complex structure and the intricate methods needed for its synthesis (Saeed et al., 2013).

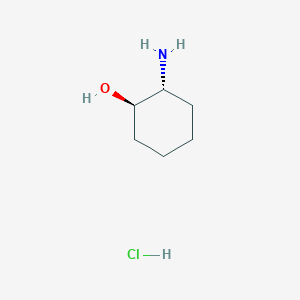

Molecular Structure Analysis

The molecular structure of N-ethyl-4-nitrobenzamide has been analyzed through various techniques, including X-ray diffraction, revealing its bidentate nickel(II) complex formation. The crystal structure elucidates the compound's neutral, cis-configuration, providing insights into its coordination chemistry and structural attributes (Saeed et al., 2013).

Chemical Reactions and Properties

N-ethyl-4-nitrobenzamide participates in reactions leading to the formation of nickel sulfide nanocrystals, showcasing its potential as a precursor for material synthesis. The chemical reactions involve thermolysis, demonstrating the compound's reactivity and utility in nanomaterial production (Saeed et al., 2013).

Physical Properties Analysis

The physical properties of N-ethyl-4-nitrobenzamide, such as its solubility and distribution, have been studied to understand its behavior in various solvents. These properties are crucial for its application in different scientific and industrial contexts, indicating its versatility and potential for various applications (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of N-ethyl-4-nitrobenzamide, including its ability to form complexes and participate in chemical vapor deposition, have been extensively studied. These investigations highlight its reactivity and the potential for creating nanostructured materials, demonstrating its importance in the development of new materials and chemical processes (Saeed et al., 2013).

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Application : N-ethyl-4-nitrobenzamide is a chemical compound used in scientific research . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

- Method : The specific methods of application or experimental procedures for this compound are not provided by Sigma-Aldrich .

- Results : Sigma-Aldrich does not collect analytical data for this product, so the results or outcomes obtained from its use are not available .

-

Synthesis of Benzamides

- Application : Benzamides, including derivatives of N-ethyl-4-nitrobenzamide, are synthesized through direct condensation of carboxylic acids and amines . This process is used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

- Method : The reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

- Results : The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, a simple procedure, a high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

-

Electrospray Ionization Mass Spectrometry

- Application : The negative quasimolecular ions of 4-nitrobenzamide have been investigated using electrospray ionization mass spectrometry .

- Method : In this application, a sample of the compound is ionized and then analyzed to determine its mass-to-charge ratio .

- Results : The results of this type of analysis can provide valuable information about the molecular structure of the compound .

-

Preparation of 4-Nitrobenziminosulfurane

-

Antimicrobial Activity

- Application : New 4-nitrobenzamide derivatives, including potentially N-ethyl-4-nitrobenzamide, have been synthesized and evaluated for in vitro antimicrobial activity .

- Method : These derivatives were structurally characterized by various spectroscopic techniques such as 1H-NMR, 13C NMR, LCMS, and FT-IR spectral studies .

- Results : Among the synthesized compounds, some were found to be most active compared to the others . These compounds could be potential antimicrobial agents and deserve further research .

Safety And Hazards

“N-ethyl-4-nitrobenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions for “N-ethyl-4-nitrobenzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .

Eigenschaften

IUPAC Name |

N-ethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUZNEBLPIHWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324493 | |

| Record name | N-ethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-nitrobenzamide | |

CAS RN |

50445-50-6 | |

| Record name | 50445-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)